3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

Catalog No.
S792464
CAS No.
898778-85-3
M.F
C17H16O3
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

CAS Number

898778-85-3

Product Name

3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C17H16O3/c1-12-5-7-13(8-6-12)16(18)14-3-2-4-15(11-14)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3

InChI Key

RIEQTSXOQBUVIC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3

Stereoselective Formation of Substituted 1,3-Dioxolanes

Field: This application falls under the field of Organic Chemistry, specifically in the area of Stereoselective Synthesis.

Application Summary: The compound is used in the stereoselective formation of substituted 1,3-dioxolanes. This process involves an assembly of three components: alkene, carboxylic acid, and silyl enol ether .

Method of Application: The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .

Preparation of Various Compounds

Field: This application is in the field of Medicinal Chemistry and Biochemistry.

Application Summary: The compound is used as a reactant for the preparation of various compounds with biological significance. These include a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione, and the synthesis of KN-93, an inhibitor of calmodulin kinase II .

Wittig Olefinations

Field: This application is in the field of Organic Chemistry, specifically in the area of Olefin Synthesis.

Application Summary: The compound is used as a reagent for Wittig olefinations with the introduction of a 1,3-dioxolane moiety .

Preparation of Fluorinated Spirobenzofuran Piperidines

Application Summary: The compound is used as a reactant for the preparation of fluorinated spirobenzofuran piperidines, which are s1 receptor ligands .

3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone is an organic compound characterized by a benzophenone core that is substituted with a 1,3-dioxolane ring and a methyl group. Its molecular formula is C17H16O3C_{17}H_{16}O_{3}, and it has a molecular weight of approximately 268.31 g/mol. The presence of the 1,3-dioxolane ring contributes to its unique chemical properties, making it a subject of interest in various fields such as organic synthesis and medicinal chemistry .

  • Oxidation: It can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate or osmium tetroxide.
  • Reduction: Reduction reactions can convert the ketone group into alcohols, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the methoxy group, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganate, osmium tetroxideAqueous solution
ReductionLithium aluminum hydride, sodium borohydrideDry ether or methanol
SubstitutionSodium methoxidePolar solvents

Research indicates that 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The compound's unique structure allows it to interact with biological targets, making it a candidate for further studies in drug development .

The synthesis of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol under acidic conditions. The reaction is often conducted in refluxing toluene with p-toluenesulfonic acid as a catalyst, which facilitates the removal of water from the reaction mixture using a Dean-Stark apparatus.

This compound has several applications across various fields:

  • Organic Synthesis: Used as a building block for creating more complex molecules.
  • Medicinal Chemistry: Explored for its potential use in drug development as a scaffold for new therapeutic agents.
  • Material Science: Utilized in the production of polymers and materials with specific properties such as UV resistance .

Studies on the interactions of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone focus on its binding affinity towards various biological targets. The dioxolane ring and methyl group influence its reactivity and specificity towards enzymes or receptors, which can modulate their activity. Further research is needed to elucidate these mechanisms fully .

Several compounds share structural similarities with 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone:

Similar Compounds

  • Benzophenone Derivatives: Such as 4'-chloro-3-(1,3-dioxolan-2-yl)benzophenone.
  • 1,3-Dioxane Derivatives: These compounds contain cyclic acetal structures but differ in size and stability.
  • Methoxy Substituted Benzophenones: Variants with different substituents on the benzophenone core.

Uniqueness

The uniqueness of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone lies in the specific combination of the 1,3-dioxolane ring and the methyl group. This combination imparts distinct chemical and physical properties that facilitate specific interactions not observed in other similar compounds. For instance, while other benzophenone derivatives may exhibit similar functionalities, the presence of the dioxolane ring enhances its reactivity and potential applications in drug design.

XLogP3

3

Wikipedia

[3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone

Dates

Last modified: 08-15-2023

Explore Compound Types